2-(4-Hydroxy-6-methoxymethyl-pyrimidin-2-ylsulfanyl)-N-phenyl-acetamide
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Overview
Description
2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in aqueous ethanol in the presence of potassium carbonate at room temperature . The reaction proceeds through the formation of ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, which is then reacted with various amines to yield the corresponding acetamides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide undergoes various types of chemical reactions, including substitution and condensation reactions .
Common Reagents and Conditions
Substitution Reactions: The compound reacts with hydrazine hydrate in boiling ethanol to produce 2-hydrazinyl-6-methylpyrimidin-4(3H)-one.
Condensation Reactions: It reacts with aniline in boiling ethanol, resulting in the substitution of the R-sulfanyl group to form 2-anilinopyrimidine.
Major Products Formed
2-Hydrazinyl-6-methylpyrimidin-4(3H)-one: Formed from the reaction with hydrazine hydrate.
2-Anilinopyrimidine: Formed from the reaction with aniline.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes involved in nucleic acid synthesis, thereby disrupting the replication and transcription processes in cells .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides: These compounds share a similar pyrimidine core structure and exhibit comparable biological activities.
N-Phenylacetamide Derivatives: These compounds have similar structural features and are studied for their potential therapeutic applications.
Uniqueness
2-{[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylacetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
2-[[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C14H15N3O3S/c1-20-8-11-7-12(18)17-14(16-11)21-9-13(19)15-10-5-3-2-4-6-10/h2-7H,8-9H2,1H3,(H,15,19)(H,16,17,18) |
InChI Key |
MHEIBYXCKFWYJX-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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